molecular formula C10H11ClN2O2 B6240231 6,8-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylic acid hydrochloride CAS No. 2375260-31-2

6,8-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylic acid hydrochloride

Cat. No.: B6240231
CAS No.: 2375260-31-2
M. Wt: 226.66 g/mol
InChI Key: XOHQTUVHEGTYJW-UHFFFAOYSA-N
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Description

6,8-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylic acid hydrochloride is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, making it a part of the pyrrolopyrazine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylic acid hydrochloride typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6,8-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, often using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or acidic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolopyrazine derivatives.

Scientific Research Applications

6,8-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial, anti-inflammatory, and antiviral activities, making it a candidate for drug development.

    Medicine: Potential use in the development of new therapeutic agents due to its biological activities.

    Industry: Can be used in the synthesis of organic materials and natural products.

Mechanism of Action

The mechanism of action of 6,8-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylic acid hydrochloride involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with microbial cell wall synthesis and inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the resulting biological activities. Its dual methyl groups at positions 6 and 8, along with the carboxylic acid functionality, contribute to its distinct chemical and biological properties.

Properties

CAS No.

2375260-31-2

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

6,8-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H10N2O2.ClH/c1-6-8-5-11-3-4-12(8)7(2)9(6)10(13)14;/h3-5H,1-2H3,(H,13,14);1H

InChI Key

XOHQTUVHEGTYJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NC=CN2C(=C1C(=O)O)C.Cl

Purity

95

Origin of Product

United States

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